molecular formula C7H5NOS B050546 2-Mercaptobenzoxazole CAS No. 118090-08-7

2-Mercaptobenzoxazole

Cat. No. B050546
M. Wt: 151.19 g/mol
InChI Key: FLFWJIBUZQARMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptobenzoxazole (also known as 2-Benzoxazolethiol) is an organic compound with the empirical formula C7H5NOS . It is widely used in medicinal chemistry and in the surface treatment of materials . It is utilized for protection of metals from corrosion .


Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzoxazole is characterized by a central twisted mainly antiparallel β-sheet surrounded by helical connections and additional β-strands . The active site is located in a wide and deep cavity, containing a zinc ion at the bottom, tetrahedrally coordinated by three conserved His residues and a water molecule/hydroxide ion .


Chemical Reactions Analysis

2-Mercaptobenzoxazole has been shown to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode . It has also been involved in redox reactions, as investigated by cyclic voltammetry .


Physical And Chemical Properties Analysis

2-Mercaptobenzoxazole has a molecular weight of 151.19 . It is slightly soluble in water .

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors : 2-Mercaptobenzoxazole serves as an effective inhibitor of human carbonic anhydrases, showing a unique binding mode to the enzyme active site. This is significant for developing selective inhibitors for these enzymes (Bozdağ et al., 2020).

  • Pharmacological Applications : Derivatives of 2-Mercaptobenzoxazole have potential pharmacological activities. Sulfonic derivatives and conjugates with poly(maleic anhydride-alt-vinyl acetate) exhibit properties like controlled release, making them candidates for therapeutic applications (Aparaschivei et al., 2014).

  • Copper Corrosion Inhibition : In chloride solutions, 2-Mercaptobenzoxazole acts as a corrosion inhibitor for copper. It's a mixed-type inhibitor, forming a complex on the copper surface, which is essential for protecting materials in industrial applications (Finšgar & Merl, 2014).

  • Antimicrobial Activity : Some derivatives of 2-Mercaptobenzoxazole exhibit antimicrobial properties. These compounds, including their synthesized versions, have shown potential as specific antibacterial drugs (Alheety, 2019).

  • Nanostructured Layered Double Hydroxides : 2-Mercaptobenzothiazole immobilized in a layered double hydroxide structure demonstrates antibacterial effects, suggesting its potential in antifouling and anticorrosion coatings (Kuznetsova et al., 2017).

  • Biological Activities : 2-Mercaptobenzothiazoles are reported to have various biological activities, including antimicrobial, antifungal, and as inhibitors of several enzymes. They also possess antitubercular, anti-inflammatory, antitumor, and other activities (Azam & Suresh, 2012).

Safety And Hazards

2-Mercaptobenzoxazole may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFWJIBUZQARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062363
Record name 2-Mercaptobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 2-Mercaptobenzoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10890
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Mercaptobenzoxazole

CAS RN

2382-96-9
Record name 2-Mercaptobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptobenzoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Mercaptobenzoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzoxazolethione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Mercaptobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOXAZOLE-2-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PFU48RAFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In Scheme 3, substituted phenol E can be nitrated to give the corresponding ortho-nitrophenol F. This material can then be reduced to provide the ortho-aminophenol G. The aminophenol G can subsequently be reacted with potassium ethyl xanthate (potassium (carbodithiolatooxy)ethane) to produce the cyclized 2-mercaptobenzoxazole H. Reaction of the 2-mercaptobenzoxazole H with a chlorinating agent, such as thionyl chloride, affords the desired 2-chlorobenzoxazole J.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercaptobenzoxazole
Reactant of Route 2
Reactant of Route 2
2-Mercaptobenzoxazole
Reactant of Route 3
Reactant of Route 3
2-Mercaptobenzoxazole
Reactant of Route 4
Reactant of Route 4
2-Mercaptobenzoxazole
Reactant of Route 5
Reactant of Route 5
2-Mercaptobenzoxazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Mercaptobenzoxazole

Citations

For This Compound
2,250
Citations
M Mahdavian, S Ashhari - Electrochimica Acta, 2010 - Elsevier
… This work intends to study inhibitive performance of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole in hydrochloric acid solution using EIS in order to determine the effect of …
Number of citations: 314 www.sciencedirect.com
CJ Lee, SY Lee, MR Karim, MS Lee - Spectrochimica Acta Part A …, 2007 - Elsevier
… In this study, the adsorption orientation for 2-mercaptobenzothiazole (MBT) and 2-mercaptobenzoxazole (MBO) on to silver mirror and silver sol substrates have been studied by surface …
Number of citations: 38 www.sciencedirect.com
KC Molloy, TG Purcell, D Cunningham… - Applied …, 1987 - Wiley Online Library
Ten organotin derivatives of 2‐mercaptobenzothiazole (Hmbt), 2‐mercaptobenzoxazole (Hmbo) and 2‐mercaptobenzimidazole (Hmbi) have been synthesised and thier structures …
Number of citations: 27 onlinelibrary.wiley.com
MN Xanthopoulou, SK Hadjikakou… - Inorganic …, 2007 - ACS Publications
… New organotin(IV) complexes with the thioamides 2-mercaptobenzothiazole (Hmbzt), 5-chloro-2-mercaptobenzothiazole (Hcmbzt), and 2-mercaptobenzoxazole (Hmbzo) were …
Number of citations: 77 pubs.acs.org
RK Shervedani, A Hatefi-Mehrjardi, MK Babadi - Electrochimica acta, 2007 - Elsevier
Comparative electrochemical behavior of self-assembled monolayers (SAMs) of three heteroaromatic thiols, 2-mercaptobenzoxazole (MBO), 2-mercaptobenzothiazole (MBT), and 2-…
Number of citations: 80 www.sciencedirect.com
CW Yan, HC Lin, CN Cao - Electrochimica Acta, 2000 - Elsevier
The inhibition by 2-mercaptobenzoxazole (MBO) of copper corrosion in NaCl solution was investigated by means of potentiodynamic polarization, STM, QCM, XPS, FTIR and AES. The …
Number of citations: 173 www.sciencedirect.com
SMH Khorassani, MT Maghsoodlou… - … in Reaction Kinetics …, 2005 - journals.sagepub.com
… studies were made of the reactions between triphenylphosphine, dialkyl acetylenedicarboxylates in the presence of SH-acids, such as 2-thiazoline-2-thiol or 2-mercaptobenzoxazole. …
Number of citations: 26 journals.sagepub.com
G Contini, K Laajalehto, E Suoninen… - Journal of colloid and …, 1995 - Elsevier
… ) and X-AES (X-ray excited Auger Electron Spectroscopy) studies have been carried out on the reaction between natural chalcocite and solutions of 5-methyl-2-mercaptobenzoxazole, a …
Number of citations: 31 www.sciencedirect.com
H Parham, B Aibaghi, J Ghasemi - Journal of hazardous materials, 2008 - Elsevier
A rapid sensitive and versatile method for simultaneous determination of 2-mercaptobenzothiazole (MBT) and 2-mercaptobezoxazole (MBO) based on the square wave voltammetric (…
Number of citations: 15 www.sciencedirect.com
M Yekeler, H Yekeler - Colloids and Surfaces A: Physicochemical and …, 2006 - Elsevier
By using the density functional theory (DFT), we calculated some properties such as the energies of highest occupied molecular orbital (HOMO) orbitals and the atomic charges which …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.